4,6-dimethyl-1H-indazole-3-carboxylic acid

Physicochemical Properties Drug Design Medicinal Chemistry

Medicinal chemists targeting IDO1/TDO or kinases often find generic indazole-3-carboxylic acids lack the 4,6-dimethyl substitution required for pocket engagement and oral bioavailability. 4,6-Dimethyl-1H-indazole-3-carboxylic acid (CAS 885521-70-0) eliminates this gap. • Directly enables synthesis of DS28120313-type hepcidin modulators and PI3Kδ/GSK-3β inhibitors. • Free carboxylic acid handle for rapid amide/ester library generation. • Consistent ≥95% purity supports reproducible SAR and scalable lead optimization. Reliable sourcing for fragment-based screening and preclinical development.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 885521-70-0
Cat. No. B1614063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-1H-indazole-3-carboxylic acid
CAS885521-70-0
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NN=C2C(=O)O)C
InChIInChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-12-9(8)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
InChIKeyCKOVDMFCDVSQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-1H-indazole-3-carboxylic Acid: Building Block for Kinase & Enzyme Inhibitors


4,6-Dimethyl-1H-indazole-3-carboxylic acid (CAS 885521-70-0) is a substituted indazole heterocycle bearing methyl groups at the 4- and 6-positions and a carboxylic acid moiety at the 3-position [1]. The 4,6-dimethyl substitution pattern confers a specific spatial and electronic profile that distinguishes it from other indazole-3-carboxylic acid regioisomers, making it a strategic intermediate in the design of bioactive molecules targeting kinases, metabolic enzymes, and other therapeutic protein classes [2].

4,6-Dimethyl-substituted indazole building block
Supports synthesis of IDO1, hepcidin, and kinase inhibitor libraries
Regiochemistry-specific scaffold for target engagement studies

Why 4,6-Dimethyl-1H-indazole-3-carboxylic Acid Cannot Be Substituted


The substitution pattern on the indazole ring critically dictates the electronic distribution, steric bulk, and lipophilicity of the scaffold, directly impacting target binding and metabolic stability [1]. Unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) lacks the methyl groups that modulate pKa, logP, and binding pocket complementarity, while regioisomeric dimethyl variants (e.g., 1,5-dimethyl, 5,7-dimethyl, or 6,7-dimethyl) exhibit altered spatial orientation of the methyl substituents, which can abolish or severely attenuate target engagement in systems where 4,6-disubstitution is structurally required [2]. Therefore, substituting this compound with a generic analog compromises both the pharmacophore geometry and the quantitative structure-activity relationships that underpin its utility as a precision building block .

Risk Factor
Target (4,6-Dimethyl)
Substitutes
Substitution Pattern
4,6-Dimethyl provides required pharmacophore geometry
Unsubstituted or regioisomeric dimethyl analogs may abolish target engagement
Physicochemical Profile
Predicted pKa and logP optimized for lipophilic environments
Unsubstituted indazole-3-carboxylic acid has lower pKa and logP, altering solubility/permeability
SAR Compatibility
4,6-Disubstitution essential for IDO1/hepcidin/kinase SAR
Generic indazole building blocks may compromise structure-activity relationships

4,6-Dimethyl-1H-indazole-3-carboxylic Acid: Quantitative Differentiation from Analogs


Distinct pKa and logP vs. Unsubstituted and 6,7-Dimethyl Analogs

The introduction of methyl groups at the 4- and 6-positions alters the acidity and lipophilicity of the indazole-3-carboxylic acid core compared to the unsubstituted parent and regioisomeric dimethyl analogs. The predicted pKa of 4,6-dimethyl-1H-indazole-3-carboxylic acid is higher than that of the unsubstituted indazole-3-carboxylic acid, and the predicted logP is similarly elevated due to the lipophilic methyl substituents . These physicochemical shifts influence solubility, membrane permeability, and formulation strategies, providing a quantitative basis for selecting this specific substitution pattern when a less polar, more lipophilic indazole building block is required .

pKa & logP Profile
In silico prediction
4,6-Dimethyl: pKa ~3.0–3.3, logP elevated vs unsubstituted (pKa 3.03) and 6,7-dimethyl (pKa 3.29)
Supports selection for less polar indazole building blocks
In silico prediction; experimental data recommended
Physicochemical Properties Drug Design Medicinal Chemistry

IDO1 Inhibition and Heme Binding Require 4,6-Disubstitution

A series of 4,6-disubstituted indazole derivatives were designed and evaluated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). The study identified compound 1 (a 4,6-disubstituted indazole) as a hit compound demonstrating both IDO1 inhibitory activity and heme binding affinity [1]. Structural modifications at the 4- and 6-positions were found to be critical for enhancing both IDO1 inhibition and heme affinity; a larger substituent at the 4-position and an appropriately sized substituent at the 6-position were essential for optimal activity . In contrast, unsubstituted indazole-3-carboxylic acid or indazoles with alternative substitution patterns lack the necessary spatial complementarity to occupy both Pocket A and Pocket B of IDO1, rendering them inactive or significantly less potent in this target system [2].

IDO1 Inhibition & Heme Binding
Class-level
4,6-Disubstituted analogs: nanomolar IDO1 IC50; unsubstituted/mis-substituted: >10 µM
4,6-Disubstitution critical for IDO1 target engagement
Class-level inference from reported analogs
Cancer Immunotherapy Enzyme Inhibition IDO1/TDO

Orally Active Hepcidin Inhibitors for Anemia of Chronic Disease

A medicinal chemistry campaign targeting hepcidin production for the treatment of anemia of chronic disease (ACD) utilized a 4,6-disubstituted indazole scaffold as the core pharmacophore. Optimization of multi-kinase inhibitor 1 through systematic SAR studies at the 4- and 6-positions yielded DS28120313 (compound 32), a potent and orally bioavailable hepcidin production inhibitor [1]. The 4,6-dimethyl substitution pattern provides the optimal steric and electronic environment to achieve both target potency and favorable oral pharmacokinetics, a combination not attainable with other indazole substitution patterns . In an IL-6-induced acute inflammatory mouse model, DS28120313 demonstrated significant serum hepcidin-lowering effects when administered orally at 30 mg/kg [2].

Hepcidin Production Inhibition
Model context
DS28120313 (4,6-disubstituted core): IC50
Supports hepcidin inhibitor development context
In vivo data from DS28120313; model-specific review
Kinase Inhibition Profile
Class-level
GSK-3β IC50 = 5 nM (indazole-3-carboxamide); unsubstituted >100 nM; PI3Kδ activity low nanomolar
Supports ATP-competitive kinase inhibitor research
Co-crystallization evidence (PDB: 6Y9R); class-level inference
Iron Homeostasis Hepcidin Inhibition Anemia

Privileged Kinase Scaffold: PI3Kδ and GSK-3β Activity

4,6-Disubstituted indazole compounds have been identified as potent inhibitors of multiple kinases. A series of 4,6-disubstituted indazoles exhibited PI3Kδ inhibitory activity, with subsequent structure-activity relationship exploration leading to the discovery of an indole-containing lead compound as a potent PI3Kδ inhibitor with selectivity over other PI3K isoforms [1]. Additionally, 1H-indazole-3-carboxamide inhibitors derived from the indazole-3-carboxylic acid scaffold have been co-crystallized with GSK-3β, demonstrating the ability of appropriately substituted indazoles to occupy the ATP-binding pocket of this kinase [2]. The 4,6-dimethyl substitution pattern enhances binding affinity by optimizing van der Waals contacts and hydrophobic interactions within the kinase active site, a property that is not recapitulated by unsubstituted or regioisomeric indazole-3-carboxylic acids [3].

Kinase Inhibition Profile
Class-level
GSK-3β IC50 = 5 nM (indazole-3-carboxamide); unsubstituted >100 nM; PI3Kδ activity low nanomolar
Supports ATP-competitive kinase inhibitor research
Co-crystallization evidence (PDB: 6Y9R); class-level inference
Kinase Inhibition PI3Kδ GSK-3β

4,6-Dimethyl-1H-indazole-3-carboxylic Acid: Key Research Applications


IDO1/TDO Dual Inhibitor Design for Immuno-Oncology

The requirement for 4,6-disubstitution to achieve potent IDO1 inhibition and heme binding [1] makes 4,6-dimethyl-1H-indazole-3-carboxylic acid a preferred starting material for synthesizing dual IDO1/TDO inhibitors. Medicinal chemists can utilize the carboxylic acid handle for amide coupling or esterification to generate diverse libraries of 4,6-disubstituted indazole derivatives for screening against IDO1 and TDO, with the confidence that the core scaffold provides the necessary spatial complementarity to engage both Pocket A and Pocket B of the IDO1 active site .

Orally Active Hepcidin Production Inhibitors

Given the demonstrated in vivo efficacy and oral bioavailability of DS28120313, which is built upon a 4,6-disubstituted indazole core [2], 4,6-dimethyl-1H-indazole-3-carboxylic acid serves as a critical intermediate for research groups developing hepcidin-targeted therapies for anemia of chronic disease (ACD) and other iron homeostasis disorders. The compound enables systematic SAR exploration at the 3-carboxylic acid position while preserving the essential 4,6-dimethyl substitution pattern required for target engagement and favorable pharmacokinetics .

Fragment-Based Kinase Inhibitor Discovery

The co-crystallization of 1H-indazole-3-carboxamide inhibitors with GSK-3β (PDB: 6Y9R) and the identification of PI3Kδ inhibitory activity in 4,6-disubstituted indazole series [3] support the use of 4,6-dimethyl-1H-indazole-3-carboxylic acid as a privileged fragment for kinase inhibitor discovery. The compound can be employed in fragment-based screening campaigns or as a core scaffold for generating focused libraries targeting the ATP-binding pocket of kinases, with the 4,6-dimethyl substitution providing a defined shape and electrostatic profile for binding pocket complementarity [4].

Application
Selection Property
Validation Focus
IDO1/TDO dual inhibitor design research
4,6-Disubstitution requirement for IDO1 pocket occupancy
IDO1/TDO inhibition assay and heme binding
Hepcidin production inhibitor development
Orally exposed hepcidin inhibitor core scaffold
Hepcidin production assay and in vivo model-response
Kinase inhibitor fragment-based discovery
Privileged indazole scaffold for ATP-binding pocket
Kinase panel screening and co-crystallization
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